molecular formula C21H18FN3O2 B2476721 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea CAS No. 894016-38-7

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea

Cat. No. B2476721
CAS RN: 894016-38-7
M. Wt: 363.392
InChI Key: HXDOMMHHDNEFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is a chemical compound that belongs to the class of N-phenylurea derivatives. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

The potential applications of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea in the field of medicinal chemistry are vast. This compound has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The exact mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It is also believed to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. It has also been found to downregulate the expression of various genes involved in cell survival and metastasis. Additionally, this compound has been reported to exhibit anti-inflammatory and analgesic effects by reducing the production of inflammatory mediators and modulating pain perception.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. However, its limited solubility in aqueous solutions and potential toxicity at higher concentrations pose a challenge for its use in in vivo studies.

Future Directions

There are several future directions for research related to 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea. One direction could be to explore its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction could be to investigate its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies could be conducted to optimize its solubility and reduce its potential toxicity for in vivo applications.
Conclusion:
This compound is a promising compound with potential applications in the field of medicinal chemistry. Its potent antitumor activity, anti-inflammatory and analgesic properties make it a potential candidate for the treatment of cancer and inflammatory diseases. However, further research is needed to fully understand its mechanism of action and optimize its properties for in vivo applications.

Synthesis Methods

The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea involves the reaction between 4-fluorophenylacetic acid and naphthalene-1-carbonyl chloride, followed by the reaction of the resulting intermediate with N,N'-dimethylurea. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c22-15-8-10-17(11-9-15)25-13-16(12-20(25)26)23-21(27)24-19-7-3-5-14-4-1-2-6-18(14)19/h1-11,16H,12-13H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDOMMHHDNEFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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